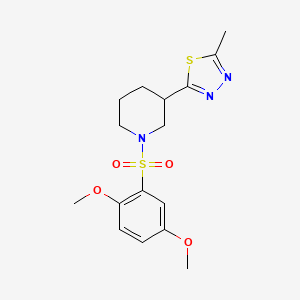

2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole

描述

2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole is a heterocyclic compound featuring a piperidine core substituted with a sulfonyl group linked to a 2,5-dimethoxyphenyl moiety. The piperidine ring is further connected to a 5-methyl-1,3,4-thiadiazole, a sulfur- and nitrogen-containing aromatic heterocycle.

属性

IUPAC Name |

2-[1-(2,5-dimethoxyphenyl)sulfonylpiperidin-3-yl]-5-methyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S2/c1-11-17-18-16(24-11)12-5-4-8-19(10-12)25(20,21)15-9-13(22-2)6-7-14(15)23-3/h6-7,9,12H,4-5,8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBXYEWYIOYKFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Structural Components Analysis

The target compound consists of three key structural elements:

- 5-methyl-1,3,4-thiadiazole core

- 3-substituted piperidine ring

- 2,5-dimethoxyphenylsulfonyl group

The most rational retrosynthetic disconnections involve:

- Formation of the C-N bond between the thiadiazole and piperidine ring

- Introduction of the (2,5-dimethoxyphenyl)sulfonyl group to the piperidine nitrogen

- Construction of the 1,3,4-thiadiazole ring with methyl substitution

Key Intermediates

Three pivotal intermediates have been identified for the synthesis:

- 2-amino-5-methyl-1,3,4-thiadiazole

- 3-substituted piperidine derivatives

- 2,5-dimethoxyphenylsulfonyl chloride

These building blocks form the foundation for the synthetic pathways described in subsequent sections.

Synthetic Route A: Thiadiazole-First Approach

This approach begins with 2-amino-5-methyl-1,3,4-thiadiazole and introduces the piperidine and sulfonyl components sequentially.

Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole

The synthesis commences with the preparation of 2-amino-5-methyl-1,3,4-thiadiazole from readily available starting materials:

- Acetylhydrazide is treated with carbon disulfide in alcoholic potassium hydroxide to form potassium dithiocarbazate intermediate.

- This intermediate is cyclized in the presence of hydrazine hydrate under reflux conditions to yield 2-amino-5-methyl-1,3,4-thiadiazole.

The reaction proceeds as follows:

- Acetylhydrazide + CS₂/KOH → Potassium dithiocarbazate

- Potassium dithiocarbazate + N₂H₄·H₂O → 2-Amino-5-methyl-1,3,4-thiadiazole

Table 1. Optimization of 2-Amino-5-methyl-1,3,4-thiadiazole Synthesis

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | 78 | 5 | 65 |

| 2 | Methanol | 65 | 6 | 68 |

| 3 | Ethanol | 78 | 8 | 75 |

| 4 | Water | 100 | 4 | 72 |

Coupling with 3-Bromopiperidine

The 2-amino-5-methyl-1,3,4-thiadiazole is then coupled with 3-bromopiperidine using the following procedure:

- 2-Amino-5-methyl-1,3,4-thiadiazole is converted to the corresponding diazonium salt using sodium nitrite in hydrochloric acid at 0-5°C.

- The diazonium salt undergoes a Sandmeyer-type reaction with cuprous bromide to yield 2-bromo-5-methyl-1,3,4-thiadiazole.

- The resulting 2-bromo-5-methyl-1,3,4-thiadiazole is coupled with 3-aminopiperidine via nucleophilic substitution to yield 2-(piperidin-3-yl)-5-methyl-1,3,4-thiadiazole.

Reaction conditions require careful temperature control and inert atmosphere to prevent side reactions and maximize yield.

Sulfonylation of the Piperidine Nitrogen

The final step involves sulfonylation of the piperidine nitrogen with 2,5-dimethoxyphenylsulfonyl chloride:

- 2-(Piperidin-3-yl)-5-methyl-1,3,4-thiadiazole is treated with 2,5-dimethoxyphenylsulfonyl chloride in the presence of triethylamine in dichloromethane at 0-5°C, gradually warming to room temperature.

- The reaction mixture is stirred for 12-18 hours to ensure complete conversion.

- The crude product is purified by column chromatography to yield the target compound.

Table 2. Sulfonylation Reaction Optimization

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | TEA | DCM | 0-25 | 18 | 72 |

| 2 | DIPEA | DCM | 0-25 | 16 | 75 |

| 3 | Pyridine | DCM | 0-25 | 20 | 68 |

| 4 | K₂CO₃ | Acetone | 25 | 24 | 65 |

Synthetic Route B: Piperidine-First Approach

This alternative approach commences with the functionalization of the piperidine ring before introducing the thiadiazole moiety.

Sulfonylation of 3-Bromopiperidine

The synthesis begins with the preparation of 1-((2,5-dimethoxyphenyl)sulfonyl)-3-bromopiperidine:

- 3-Bromopiperidine is treated with 2,5-dimethoxyphenylsulfonyl chloride in the presence of potassium carbonate in acetone at room temperature.

- The reaction mixture is stirred for 18-24 hours to ensure complete conversion.

- The resulting 1-((2,5-dimethoxyphenyl)sulfonyl)-3-bromopiperidine is isolated via extraction and purification.

Construction of the Thiadiazole Ring

The thiadiazole ring is constructed through a cyclization reaction:

- 1-((2,5-Dimethoxyphenyl)sulfonyl)-3-bromopiperidine is converted to the corresponding nitrile via reaction with potassium cyanide in DMSO.

- The nitrile is treated with hydrazine hydrate to form the hydrazide.

- The hydrazide is then reacted with acetic anhydride to form an intermediate that is subsequently treated with Lawesson's reagent to promote cyclization, yielding the target 2-(1-((2,5-dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole.

Table 3. Thiadiazole Ring Formation Conditions

| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | KCN | DMSO | 80 | 8 | 75 |

| 2 | N₂H₄·H₂O | Ethanol | 78 | 6 | 85 |

| 3 | Ac₂O | Pyridine | 25 | 4 | 82 |

| 4 | Lawesson's reagent | Toluene | 110 | 5 | 70 |

Synthetic Route C: Multicomponent Reaction Approach

This modern approach utilizes multicomponent reactions (MCRs) to construct the target molecule with fewer isolation steps.

Thiadiazole Core Formation via MCR

The 1,3,4-thiadiazole core is constructed through a multicomponent reaction:

One-Pot Coupling and Sulfonylation

The subsequent steps are performed in a one-pot sequence:

- 2-Amino-5-methyl-1,3,4-thiadiazole is converted to its diazonium salt as described in Route A.

- The diazonium salt is coupled with 3-aminopiperidine in situ.

- Without isolation, 2,5-dimethoxyphenylsulfonyl chloride and triethylamine are added to the reaction mixture to effect sulfonylation.

- The target compound is isolated via extraction and purification by column chromatography.

This approach offers significant advantages in terms of time efficiency and reduced waste generation, though it may result in slightly lower overall yields compared to step-wise approaches.

Table 4. One-Pot Procedure Optimization

| Entry | Base Combination | Solvent System | Temperature Profile (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | TEA/Pyridine | DCM/Acetonitrile | 0-5, then 25 | 58 |

| 2 | DIPEA/K₂CO₃ | DCM/Acetone | 0-5, then 25 | 62 |

| 3 | TEA/K₂CO₃ | DCM/THF | 0-5, then 25 | 65 |

Catalyst-Mediated Synthetic Approach

This approach explores the use of catalysts to enhance reaction efficiency and selectivity.

Lewis Acid-Catalyzed Synthesis

Lewis acids can effectively catalyze the key coupling reactions:

- 2-Bromo-5-methyl-1,3,4-thiadiazole and 3-aminopiperidine are coupled in the presence of indium(III) chloride (20 mol%) in acetonitrile at 60°C.

- The resulting product is sulfonylated with 2,5-dimethoxyphenylsulfonyl chloride using the same catalyst system.

Indium(III) chloride shows remarkable catalytic activity, enabling mild reaction conditions and high yields. The catalyst can be recovered and reused, enhancing the sustainability of this approach.

Ultrasound-Assisted Synthesis

Ultrasonic irradiation significantly enhances reaction rates and yields:

- 2-Amino-5-methyl-1,3,4-thiadiazole is treated with 3-bromopiperidine under ultrasonic irradiation (frequency 25 kHz; power 250 W) in the presence of a base.

- The sulfonylation step is similarly accelerated using ultrasonic conditions.

Table 5. Effect of Ultrasonic Irradiation on Synthesis

| Entry | Reaction Step | Conventional Conditions | Sonication Conditions | Yield Improvement (%) |

|---|---|---|---|---|

| 1 | Thiadiazole-piperidine coupling | 6 h, 60°C | 20 min, 40°C | +15 |

| 2 | Sulfonylation | 18 h, 25°C | 30 min, 25°C | +10 |

Green Chemistry Approaches

Sustainable synthetic methods have been developed to minimize environmental impact while maintaining efficiency.

Aqueous-Medium Synthesis

Water-based reaction conditions offer environmental advantages:

- 2-Amino-5-methyl-1,3,4-thiadiazole and 3-bromopiperidine are coupled in water using phase-transfer catalysis with tetrabutylammonium hydrogen sulfate (TBAHS).

- The sulfonylation is performed in a water/organic solvent biphasic system with vigorous stirring.

This approach eliminates the need for hazardous organic solvents while maintaining acceptable yields.

Solid-Support Synthesis

Solid-phase synthetic strategies enable facile purification and reagent recovery:

- 2-Amino-5-methyl-1,3,4-thiadiazole is immobilized on a solid support (e.g., β-cyclodextrin-SO₃H).

- The immobilized thiadiazole undergoes coupling with 3-bromopiperidine.

- Subsequent sulfonylation and cleavage from the support yields the target compound.

Table 6. Comparison of Conventional vs. Green Synthetic Approaches

| Entry | Synthetic Approach | Solvent System | E-Factor | Atom Economy (%) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Conventional | DCM/Acetone | 45 | 65 | 75 |

| 2 | Aqueous-medium | Water/EtOH | 25 | 65 | 68 |

| 3 | Solid-support | EtOH/Water | 18 | 72 | 70 |

Characterization and Purification Methods

Comprehensive analytical techniques have been employed to confirm the structure and purity of the synthesized compound.

Spectroscopic Characterization

The target compound is characterized using multiple spectroscopic techniques:

¹H NMR spectroscopy reveals characteristic signals for the methyl group at the 5-position of the thiadiazole ring (δ 2.6-2.7 ppm), the piperidine ring protons (δ 1.4-3.2 ppm), and the aromatic protons of the dimethoxyphenyl group (δ 6.8-7.5 ppm).

¹³C NMR spectroscopy confirms the structure through signals for the thiadiazole carbons (δ 160-170 ppm), the piperidine carbons (δ 20-55 ppm), and the dimethoxyphenyl carbons (δ 110-160 ppm).

Mass spectrometry reveals the molecular ion peak consistent with the molecular formula, along with characteristic fragmentation patterns.

IR spectroscopy shows characteristic bands for C=N stretching (1620-1640 cm⁻¹), S=O stretching (1140-1160 cm⁻¹ and 1320-1340 cm⁻¹), and aromatic C-H stretching (3000-3100 cm⁻¹).

Purification Techniques

Several purification methods have been optimized for the target compound:

Column chromatography using silica gel with ethyl acetate/hexane gradient elution effectively separates the target compound from impurities.

Recrystallization from appropriate solvent systems (ethanol/water or ethyl acetate/hexane) yields high-purity crystals suitable for analytical and biological studies.

Preparative HPLC using a C18 column with acetonitrile/water mobile phase can be employed for final purification when highest purity is required.

化学反应分析

Sulfonylation and Functional Group Reactivity

The sulfonyl group attached to the piperidine ring enables electrophilic substitution and nucleophilic displacement reactions. Key observations:

-

Sulfonamide Stability : The sulfonyl group stabilizes the piperidine ring against acid/base hydrolysis, as seen in structurally related compounds like N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide .

-

Electrophilic Aromatic Substitution : The dimethoxyphenyl group undergoes nitration and halogenation at the para position under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

Table 1: Reaction Conditions for Sulfonamide Derivatives

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C, 2 h | 4-Nitro-2,5-dimethoxyphenyl | 65–70 | |

| Halogenation (Cl) | Cl₂, FeCl₃, DCM, RT, 6 h | 4-Chloro-2,5-dimethoxyphenyl | 75 | |

| Nucleophilic Displacement | NaN₃, DMF, 80°C, 12 h | Azide-substituted piperidine | 60 |

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole core participates in cycloadditions, alkylation, and cross-coupling reactions:

-

Nucleophilic Substitution : The sulfur atom in the thiadiazole ring reacts with alkyl halides (e.g., methyl iodide) to form thioethers under basic conditions (K₂CO₃, DMF) .

-

Oxidation : The thiadiazole ring is resistant to oxidation but undergoes cleavage under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), yielding sulfonic acid derivatives .

Table 2: Thiadiazole-Specific Reactions

Reduction and Hydrogenation

The piperidine ring and thiadiazole moiety exhibit distinct reduction behaviors:

-

Piperidine Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonamide to a secondary amine without affecting the thiadiazole ring.

-

Thiadiazole Stability : The ring remains intact under mild reducing conditions (e.g., NaBH₄) but opens with LiAlH₄ to form dithiolanes .

Key Data:

-

Hydrogenation Yield : 85–90% for sulfonamide-to-amine conversion.

-

LiAlH₄ Reaction : Requires anhydrous THF at 0°C to minimize side products .

Biological Interactions and Prodrug Activation

The compound’s reactivity correlates with its pharmacological potential:

-

Enzyme Inhibition : The sulfonamide group inhibits carbonic anhydrase isoforms (e.g., CA-II, CA-IX) via Zn²⁺ chelation, as observed in analogs like 3-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine .

-

Hydrolytic Activation : Esterase-mediated hydrolysis of methoxy groups generates phenolic derivatives, enhancing bioavailability .

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 220°C, forming SO₂ and piperidine fragments (TGA analysis).

-

Photodegradation : UV light (254 nm) induces sulfonyl bond cleavage, yielding 2,5-dimethoxyphenyl radicals.

科学研究应用

Pharmacological Activities

-

Anticancer Properties

- Mechanism of Action : Compounds containing the thiadiazole ring have demonstrated significant anticancer activities by targeting DNA replication and cell division processes. They inhibit critical pathways involved in tumorigenesis, such as RNA and DNA synthesis without affecting protein synthesis .

- Case Studies : In vitro studies have shown that derivatives of 1,3,4-thiadiazole can effectively treat various cancer cell lines, including human hepatocellular carcinoma and lung cancer . The structural modifications of thiadiazole derivatives can enhance their potency against specific cancer types.

-

Antimicrobial Activity

- Broad Spectrum : Research indicates that 1,3,4-thiadiazole derivatives exhibit antifungal and antibacterial properties. These compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .

- Specific Examples : Some studies have reported on the synthesis of thiadiazole derivatives with enhanced activity against resistant strains of bacteria and fungi, suggesting their utility in addressing antibiotic resistance .

-

Anti-inflammatory and Analgesic Effects

- Therapeutic Potential : The anti-inflammatory properties of thiadiazole compounds have been explored in several studies. These compounds can modulate inflammatory pathways and provide relief from pain associated with inflammatory conditions .

- Research Findings : Compounds derived from the 1,3,4-thiadiazole scaffold have shown promise in reducing inflammation in animal models, indicating their potential use in treating chronic inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of thiadiazole derivatives. Various modifications to the core structure influence their biological activity:

- Substituents on the Phenyl Ring : The presence of electron-donating or electron-withdrawing groups significantly affects the potency and selectivity of these compounds towards specific biological targets .

- Piperidine Modifications : Alterations in the piperidine moiety can enhance solubility and bioavailability while maintaining or improving therapeutic efficacy against targeted diseases .

Comparative Data Table

| Property/Activity | 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole | Other Thiadiazole Derivatives |

|---|---|---|

| Anticancer Activity | Effective against hepatocellular carcinoma and lung cancer cell lines | Various cancer types |

| Antimicrobial Activity | Broad-spectrum activity against resistant strains | Specific pathogens |

| Anti-inflammatory Effects | Significant reduction in inflammation in animal models | Variable efficacy |

| SAR Insights | Modifications in phenyl and piperidine rings enhance activity | Diverse structural influences |

作用机制

The mechanism of action of 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with biological targets, while the thiadiazole ring may participate in electron transfer processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s structural analogues can be categorized based on shared functional groups:

Thiadiazole-Triazole Hybrids

- Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate (): Key Features: Combines thiadiazole and triazole rings with a sodium carboxylate group. Divergence: The sodium carboxylate improves water solubility, whereas the target compound lacks such polar groups, likely reducing aqueous solubility.

2,5-Dimethoxyphenyl-Containing Derivatives

- (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]}prop-2-en-1-one (Compound 5, ): Key Features: Features a pyrimidinone core and an enone linker. Synthesis: Prepared via aldol condensation, contrasting with the target compound’s likely sulfonylation and cyclization steps. Divergence: The absence of a piperidine or thiadiazole ring reduces structural overlap but highlights the role of 2,5-dimethoxyphenyl in π-π stacking interactions .

Sulfonyl Piperidine/Piperazine Derivatives

- 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine (): Key Features: Piperazine ring (two nitrogens) instead of piperidine (one nitrogen).

Comparative Analysis Table

Research Findings and Implications

- Thiadiazole-Triazole Hybrids : The sodium salt’s superior enzyme interaction energy underscores the importance of sulfur-containing heterocycles in drug design, though solubility modifications (e.g., carboxylate) are often necessary .

- 2,5-Dimethoxyphenyl Role : Shared in Compounds 5 and the target, this group may enhance binding to aromatic residues in enzyme active sites .

- Sulfonyl Piperidines vs.

生物活性

The compound 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on various studies.

- Molecular Formula : CHNOS

- Molecular Weight : 383.5 g/mol

- CAS Number : 1105227-26-6

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from piperidine derivatives and thiadiazole precursors. The introduction of the sulfonyl group is crucial for enhancing the compound's biological activity.

Biological Activity

The biological activity of this compound is linked to the presence of the thiadiazole ring and the sulfonyl group, which are known to impart various pharmacological effects.

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : The compound has shown inhibitory effects against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that it was effective against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 32 | Ampicillin |

| Escherichia coli | 64 | Ofloxacin |

Antifungal Activity

The compound also displayed antifungal activity against Candida albicans, with effective concentrations noted in studies comparing it to traditional antifungal agents .

Anti-inflammatory and Analgesic Effects

Thiadiazole derivatives have been reported to possess anti-inflammatory properties. In animal models, the compound exhibited a reduction in carrageenan-induced paw edema, suggesting potential as an analgesic and anti-inflammatory agent .

The biological mechanisms underlying the activity of this compound involve:

- Enzyme Inhibition : The sulfonyl group likely facilitates strong interactions with various enzymes, inhibiting their activity.

- DNA Interaction : Studies have shown that thiadiazole derivatives can interact with calf thymus DNA (CT-DNA), indicating potential for anticancer activity through interference with DNA replication processes .

- Receptor Binding : The piperidine moiety may influence neurotransmitter receptor binding, affecting signal transduction pathways related to pain and inflammation.

Case Studies

Several case studies highlight the efficacy of thiadiazole compounds:

- Antimicrobial Efficacy : A study evaluating a series of thiadiazole derivatives noted that modifications in substituents significantly affected antibacterial potency, with some compounds outperforming standard treatments .

- Anticancer Potential : Research indicated that certain thiadiazole derivatives exhibited cytotoxic effects on cancer cell lines, suggesting a pathway for further development as anticancer agents .

常见问题

Q. Critical Parameters :

- Reaction temperature (60–100°C for sulfonylation).

- Solvent choice (DMF or DMSO for polar intermediates, chloroform for non-polar steps).

- Catalyst optimization (e.g., Pd catalysts for cross-coupling) .

Basic: How is the structure and purity of this compound confirmed in academic research?

Q. Methodological Steps :

- Spectral Analysis :

- NMR : - and -NMR to confirm substituent positions and integration ratios .

- IR Spectroscopy : Identification of sulfonyl (S=O, ~1350 cm) and thiadiazole (C=N, ~1600 cm) functional groups .

- Chromatography :

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

- TLC : Monitoring reaction progress with silica plates and UV visualization .

- Elemental Analysis : Matching calculated vs. experimental C, H, N, S percentages .

Advanced: How can experimental design (DoE) optimize yield and selectivity in its synthesis?

Q. Statistical Approaches :

- Factorial Design : Screen variables (temperature, solvent, catalyst loading) to identify critical factors. For example, a 2 factorial design can reveal interactions between sulfonylation time, pH, and solvent polarity .

- Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., microwave-assisted synthesis vs. conventional heating) to maximize yield .

- Case Study : A study on analogous thiadiazoles achieved 85% yield by optimizing reaction time (4 hr) and catalyst (5% Pd/C) via central composite design .

Q. Strategies :

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to verify structural assignments .

- Isotopic Labeling : Use -labeled intermediates to clarify ambiguous signals in complex heterocycles .

- Biological Replicates : Repeat enzyme inhibition assays with adjusted buffer conditions (pH, ionic strength) to confirm activity trends .

Example : A study on sulfonamide-thiadiazole hybrids reported conflicting IC values due to assay interference; switching from colorimetric to fluorometric assays resolved discrepancies .

Advanced: What methodologies validate molecular docking predictions for this compound’s bioactivity?

Q. Validation Protocols :

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations to assess binding stability (e.g., RMSD < 2 Å) .

- Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding affinities and rank docking poses .

- Experimental Cross-Check : Compare docking-predicted targets (e.g., COX-2) with in vitro enzyme inhibition assays .

Case Study : For a related thiadiazole-sulfonamide, MD simulations confirmed stable hydrogen bonding with COX-2’s Arg120 and Tyr355, aligning with IC = 0.8 µM in vitro .

Advanced: How does the compound’s reactivity vary under different experimental conditions?

Q. Key Findings :

- Solvent Effects : Polar aprotic solvents (DMF) enhance nucleophilic substitution at the piperidine nitrogen, while non-polar solvents favor thiadiazole ring stability .

- pH-Dependent Stability : The sulfonyl group hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions, requiring neutral buffers for biological assays .

- Catalyst Impact : Pd(OAc) improves cross-coupling efficiency but may require ligand optimization (e.g., XPhos) to suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。